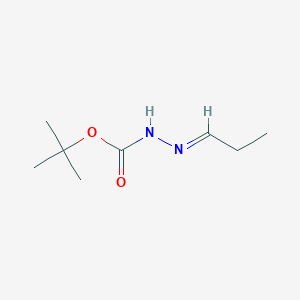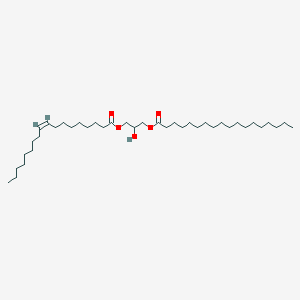![molecular formula C₁₇H₁₄ClF₃N₂O₂ B1142598 (4R)-6-Chloro-3,4-dihydro-4-hydroxy-3-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-2(1H)quinazolinone CAS No. 497235-42-4](/img/no-structure.png)
(4R)-6-Chloro-3,4-dihydro-4-hydroxy-3-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-2(1H)quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-6-Chloro-3,4-dihydro-4-hydroxy-3-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-2(1H)quinazolinone is a useful research compound. Its molecular formula is C₁₇H₁₄ClF₃N₂O₂ and its molecular weight is 370.75. The purity is usually 95%.
BenchChem offers high-quality (4R)-6-Chloro-3,4-dihydro-4-hydroxy-3-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-2(1H)quinazolinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4R)-6-Chloro-3,4-dihydro-4-hydroxy-3-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-2(1H)quinazolinone including the price, delivery time, and more detailed information at info@benchchem.com.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (4R)-6-Chloro-3,4-dihydro-4-hydroxy-3-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-2(1H)quinazolinone involves the synthesis of the quinazolinone ring system followed by the introduction of the chloro, hydroxy, phenylethyl, and trifluoromethyl substituents.", "Starting Materials": [ "2-aminobenzamide", "ethyl 2-bromoacetate", "phenylacetic acid", "trifluoroacetic acid", "thionyl chloride", "sodium hydroxide", "sodium borohydride", "sodium hydride", "methyl chloroformate", "6-chloro-3,4-dihydro-2(1H)-quinazolinone" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-(2-aminophenyl)acetate by reacting 2-aminobenzamide with ethyl 2-bromoacetate in the presence of sodium hydride.", "Step 2: Synthesis of (1R)-1-phenylethanol by reducing phenylacetic acid with sodium borohydride.", "Step 3: Synthesis of (1R)-1-phenylethyl 2-(2-aminophenyl)acetate by reacting ethyl 2-(2-aminophenyl)acetate with (1R)-1-phenylethanol in the presence of thionyl chloride.", "Step 4: Synthesis of (4R)-6-chloro-3,4-dihydro-2(1H)-quinazolinone by reacting 6-chloro-3,4-dihydro-2(1H)-quinazolinone with methyl chloroformate in the presence of sodium hydroxide.", "Step 5: Synthesis of (4R)-6-chloro-3,4-dihydro-4-hydroxy-3-[(1R)-1-phenylethyl]-2(1H)-quinazolinone by reacting (4R)-6-chloro-3,4-dihydro-2(1H)-quinazolinone with (1R)-1-phenylethyl 2-(2-aminophenyl)acetate in the presence of sodium borohydride.", "Step 6: Synthesis of (4R)-6-chloro-3,4-dihydro-4-hydroxy-3-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-2(1H)quinazolinone by reacting (4R)-6-chloro-3,4-dihydro-4-hydroxy-3-[(1R)-1-phenylethyl]-2(1H)-quinazolinone with trifluoroacetic acid in the presence of thionyl chloride." ] } | |
CAS RN |
497235-42-4 |
Product Name |
(4R)-6-Chloro-3,4-dihydro-4-hydroxy-3-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-2(1H)quinazolinone |
Molecular Formula |
C₁₇H₁₄ClF₃N₂O₂ |
Molecular Weight |
370.75 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![disodium;2-hydroxy-5-[(Z)-(4-oxo-3-sulfonatocyclohexa-2,5-dien-1-ylidene)-(2,3,4,5-tetrabromo-6-carboxyphenyl)methyl]benzenesulfonate](/img/structure/B1142517.png)
![4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine](/img/structure/B1142523.png)

